2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C14H18O It belongs to the class of benzoannulenes, which are characterized by their unique ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with different substituents.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Another derivative with a methoxy group instead of a propyl group .
Uniqueness
2-Propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific propyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-propyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C14H18O/c1-2-5-11-8-9-13-12(10-11)6-3-4-7-14(13)15/h8-10H,2-7H2,1H3 |
InChI Key |
XKQWJCIXHXZJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
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